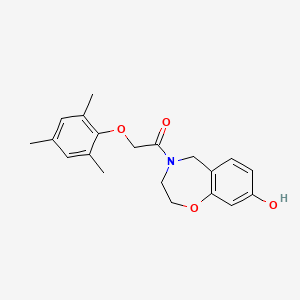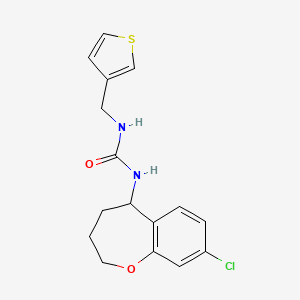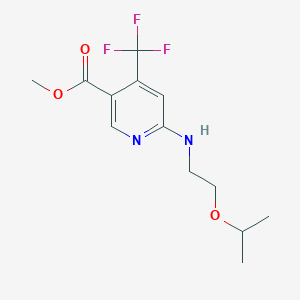![molecular formula C16H15Cl2N5 B7059951 2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059951.png)
2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Scientific Research Applications
2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperazin-1-Yl-3,4-Dihydroquinazolin-2(1h)-One: This compound also contains a piperazine ring and exhibits similar biological activities.
Aripiprazole Related Compound G: Another piperazine derivative with comparable pharmacological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(2,6-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5/c1-11-9-12(10-19)21-16(20-11)23-7-5-22(6-8-23)15-13(17)3-2-4-14(15)18/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJUVPRYCJZBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=C3Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol](/img/structure/B7059879.png)
![3-Fluoro-4-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B7059882.png)
![5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7059893.png)

![1-[1-(4-cyano-5,6-dimethylpyridazin-3-yl)pyrrolidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B7059896.png)

![Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B7059917.png)

![2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide](/img/structure/B7059941.png)
![2-[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059959.png)
![4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile](/img/structure/B7059970.png)
![[1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7059978.png)
![(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)-pyrimidin-4-ylmethanone](/img/structure/B7059986.png)
